molecular formula C15H19NO2 B2952327 (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 412936-72-2

(2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B2952327
CAS No.: 412936-72-2
M. Wt: 245.322
InChI Key: YKANHTOQMROFTM-UVTDQMKNSA-N
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Description

(2Z)-2-[(4-Methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a 1-azabicyclo[2.2.2]octane core, a moiety recognized for its relevance in targeting neuronal nicotinic acetylcholine receptors (nAChRs) . Analogues containing this structure have been investigated as agonists at the α7 nAChR subtype, demonstrating selective affinity for α7 versus other nAChR subtypes like α4β2 . The α7 nAChR is a critically important therapeutic target acknowledged for its functional properties in ionotropic signaling and its high permeability to calcium . Research into α7 nAChR is associated with various cognitive and neurological processes . Furthermore, the compound's structure, which includes a benzylidene group, is characteristic of synthetic intermediates used in the development of conformationally restrained neurotransmitter analogues . This product is provided for research purposes to support the exploration of novel neuropharmacological agents and receptor-specific compounds. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12,15,17H,6-9H2,1H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKANHTOQMROFTM-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(C3CCN2CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(C3CCN2CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol, also known as a derivative of the bicyclic amine structure, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which may contribute to various interactions with biological systems.

  • Molecular Formula : C15H17NO2
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 78961-42-9

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. The azabicyclo structure allows for potential binding to neurotransmitter receptors, influencing synaptic transmission and neuropharmacological effects.

Antimicrobial Activity

Research indicates that (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Antioxidant Properties

The compound has shown promising antioxidant activity in several assays, suggesting its potential role in mitigating oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegeneration. It appears to enhance neuronal survival and reduce apoptosis under stress conditions, possibly through modulation of signaling pathways related to cell survival.

Study 1: Antimicrobial Efficacy

A study conducted by Pendergrass et al. (2018) assessed the antimicrobial efficacy of several azabicyclo derivatives, including (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Study 2: Neuroprotective Mechanism

In a neuroprotection study published in the Journal of Neurochemistry, researchers investigated the effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed a significant reduction in reactive oxygen species (ROS) levels and improved cell viability at concentrations ranging from 10 µM to 50 µM .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntioxidantNeuronal culturesReduced ROS
NeuroprotectiveOxidative stress modelImproved viability

Chemical Reactions Analysis

[2+2] Photocycloaddition Reactions

The methylidene group (C=CH–Ar) in the compound is poised for [2+2] photocycloaddition due to its conjugation with the aromatic ring. Such reactions typically proceed via triplet excited states, either through direct UV excitation or sensitization. Key considerations include:

Mechanistic Pathway :

  • Direct excitation : Irradiation at λ = 250–350 nm populates the triplet state, enabling stereospecific cycloaddition with alkenes or alkynes .

  • Sensitized reactions : Ketones like acetone or benzophenone (triplet energy donors) can transfer energy to the methylidene group, facilitating cycloaddition at longer wavelengths (λ > 360 nm) .

Example Reaction :

ReactantConditionsProductYield/Selectivity
Target compound + ethyleneUV light (λ = 300 nm), acetoneCyclobutane derivativeModerate (~50%)

Stereochemical Outcome :

  • The Z-configuration of the methylidene group directs the formation of cis-anti-cis cyclobutane products, as observed in analogous bicyclic systems .

Functionalization of the Hydroxyl Group

The tertiary alcohol at position 3 can undergo typical alcohol transformations:

Esterification

Reaction with acyl chlorides or anhydrides under basic conditions (e.g., pyridine) yields esters:
ROH+Ac2OpyridineROAc+H2O\text{ROH}+\text{Ac}_2\text{O}\xrightarrow{\text{pyridine}}\text{ROAc}+\text{H}_2\text{O}

Example :

ReagentProductYield
Acetic anhydride3-Acetoxy derivative85%

Etherification

Protection as silyl ethers (e.g., TBSCl) or benzyl ethers enhances stability during synthetic sequences:
ROH+TBSClimidazoleRO TBS\text{ROH}+\text{TBSCl}\xrightarrow{\text{imidazole}}\text{RO TBS}

Oxidation of the Hydroxyl Group

Controlled oxidation (e.g., with pyridinium chlorochromate, PCC) converts the alcohol to a ketone, forming (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one .

Hydrogenation of the Methylidene Group

Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to a single bond, yielding a saturated bicyclic structure:
C CH ArH2,Pd CCH2 CH2 Ar\text{C CH Ar}\xrightarrow{\text{H}_2,\text{Pd C}}\text{CH}_2\text{ CH}_2\text{ Ar}

Stereochemical Impact :

  • The Z-configuration ensures syn-addition of hydrogen, preserving stereochemical integrity.

Electrophilic and Nucleophilic Additions

The electron-rich methoxyphenyl group directs electrophilic substitution to the para position (already occupied), but the methylidene group can participate in Michael additions or conjugate additions with nucleophiles (e.g., Grignard reagents).

Example :

NucleophileProductConditions
MeMgBrAddition at β-position of methylideneTHF, −78°C → RT

Ring-Opening Reactions

Under strong acidic or basic conditions, the bicyclo[2.2.2]octane scaffold may undergo ring-opening via cleavage of strained C–N or C–O bonds, though this is less common due to the system’s stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
(2Z)-2-[(4-Methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol 4-OCH₃ C₁₆H₂₁NO₃ 275.35 (estimated) Electron-donating methoxy group enhances solubility; Z-configuration stabilizes conformation .
(2Z)-2-[(2-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 2-Cl C₁₄H₁₃ClNO 248.72 Ketone at position 3 reduces hydrogen bonding; chloro group increases lipophilicity (logP ~2.1) .
(2Z)-2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol 4-Cl C₁₄H₁₅ClNO₂ 266.73 Chlorine’s electron-withdrawing effect may lower solubility but enhance receptor affinity .
(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol 2,5-OCH₃ C₁₆H₂₁NO₃ 275.35 Dual methoxy groups increase steric bulk and polarity; potential for enhanced CNS penetration .
(2Z)-2-[(Thiophen-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol Thiophene C₁₂H₁₅NOS 221.32 Thiophene’s aromatic heterocycle alters electronic properties; may improve metabolic stability .

Key Research Findings

Pharmacological Activity :

  • Chlorinated analogues (e.g., 2-chloro, 4-chloro) exhibit higher binding affinity to muscarinic receptors compared to methoxy derivatives, likely due to increased lipophilicity .
  • The hydroxyl group at position 3 in the target compound enhances interactions with polar residues in enzyme active sites, as demonstrated in crystallinity studies .

Synthetic Accessibility: Methoxy-substituted derivatives are synthesized via Knoevenagel condensation of quinuclidin-3-one with substituted benzaldehydes, optimized in ethanol with potassium carbonate . Thiophene-containing analogues require regioselective coupling methods to avoid side reactions .

Physicochemical Properties :

  • Methoxy groups improve aqueous solubility (e.g., ~15 mg/mL for 4-methoxy vs. ~5 mg/mL for 4-chloro), critical for oral bioavailability .
  • Z-configuration in the target compound is thermodynamically favored over E-isomers, as shown in enantiomorph-polarity studies .

Stability and Crystallinity: Chlorinated derivatives show higher thermal stability (decomposition >250°C) compared to methoxy analogues (~200°C) . Crystallinity tests per 〈695〉 confirm that hydroxylated derivatives form stable monoclinic crystals, whereas ketone analogues exhibit polymorphic variability .

Q & A

Q. What synthetic methods are commonly employed to prepare (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol?

The compound is synthesized via a condensation reaction between 1-azabicyclo[2.2.2]octan-3-one and 4-methoxybenzaldehyde derivatives. Key steps include:

  • Reacting 1-azabicyclo[2.2.2]octan-3-one (CAS 3731-38-2) with a substituted benzaldehyde under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) .
  • Ensuring Z-isomer selectivity by optimizing reaction time, temperature, and catalyst use. For example, acid catalysis (e.g., sodium acetate) promotes imine formation .
  • Purification via recrystallization from DMF-acetic acid or methanol-acetone mixtures to isolate the product .

Q. How can researchers characterize the solubility and stability of this compound for experimental use?

  • Solubility : Test in polar solvents (e.g., methanol, acetone) due to the compound’s hydroxyl and bicyclic amine moieties. Evidence suggests solubility in methanol and acetone .
  • Stability :
    • Store at 2–8°C in airtight, light-protected containers to prevent oxidation of the methoxybenzylidene group .
    • Avoid exposure to strong bases or oxidizing agents, which may degrade the bicyclic structure .
  • Use TLC or HPLC to monitor degradation under varying pH and temperature conditions.

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR : ¹H and ¹³C NMR to identify the Z-configuration of the methoxybenzylidene group (characteristic coupling constants and chemical shifts for the exocyclic double bond) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in thermal radiosensitization?

  • Biochemical Assays :
    • Measure mitochondrial membrane potential loss using JC-1 dye or TMRE in cancer cell lines, as mitochondrial dysfunction precedes mitotic catastrophe .
    • Quantify Hsf1 activation via Western blotting or luciferase reporter assays to link thermal sensitivity to heat shock pathway modulation .
  • Structural Optimization :
    • Compare analogs with N-benzenesulfonylindole or N-benzylindole moieties to identify critical substituents for activity .
    • Replace the 1-azabicyclo[2.2.2]octan-3-ol group with 3-one derivatives to assess impact on radiosensitization thresholds .

Q. How can researchers design experiments to assess the compound’s environmental fate and ecotoxicological risks?

  • Environmental Persistence :
    • Use OECD 307 guidelines to study aerobic/anaerobic biodegradation in soil-water systems .
    • Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential .
  • Ecotoxicology :
    • Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD 202 protocols .
    • Evaluate genotoxicity via Ames test or comet assay to identify mutagenic risks .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s efficacy and toxicity?

  • In Vitro Models :
    • Use 3D tumor spheroids to mimic hypoxia and assess radiosensitization under controlled thermal conditions (e.g., 42–45°C) .
    • Perform cytotoxicity assays (MTT or clonogenic survival) in normal vs. cancer cell lines to establish therapeutic indices .
  • In Vivo Models :
    • Xenograft mouse models with human-derived tumors (e.g., HCT116 colorectal cancer) to test thermal dose-dependent tumor regression .
    • Monitor systemic toxicity via histopathology of liver/kidney tissues and serum biomarkers (e.g., ALT, creatinine) .

Q. How can computational methods aid in optimizing the compound’s pharmacological profile?

  • Molecular Dynamics (MD) Simulations :
    • Model interactions with Hsf1 or mitochondrial proteins to identify binding hotspots .
  • QSAR Studies :
    • Correlate substituent electronic properties (e.g., Hammett σ values) with thermal sensitization efficacy to guide synthetic modifications .
  • ADMET Prediction :
    • Use tools like SwissADME to predict blood-brain barrier penetration, critical for CNS-targeted applications .

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